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molecular formula C12H10N2O4 B8004828 methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate

methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate

Cat. No. B8004828
M. Wt: 246.22 g/mol
InChI Key: XBZDGDGOAYURHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09060515B2

Procedure details

Methyl 1H-pyrrole-2-carboxylate (1 g, 8.0 mmol) was dissolved in DMF (14 mL). The mixture was cooled down at 0° C. and sodium hydride (350 mg, 8.8 mmol) was added. After 5 min 1-fluoro-4-nitro-benzene (1.13 mmol, 7.99 mmol) was added and the mixture stirred at 80° C. for 3 hours. Water was added, the solid collected by filtration and washed with water to give (i) (1.85 g). 1H NMR (400 MHz, DMSO) δ 8.30 (d, J=9.0 Hz, 2H), 7.87-7.49 (m, 2H), 7.38 (dd, J=2.7, 1.8 Hz, 1H), 7.13 (dd, J=3.9, 1.7 Hz, 1H), 6.41 (dd, J=3.8, 2.8 Hz, 1H), 3.66 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
1.13 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][CH3:9])=[O:7].[H-].[Na+].F[C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1.O>CN(C=O)C>[N+:19]([C:16]1[CH:17]=[CH:18][C:13]([N:1]2[CH:5]=[CH:4][CH:3]=[C:2]2[C:6]([O:8][CH3:9])=[O:7])=[CH:14][CH:15]=1)([O-:21])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)OC
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
350 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.13 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1C(=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: CALCULATEDPERCENTYIELD 664.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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